molecular formula C8H9ClO B108356 2-(2-Chlorophenyl)ethanol CAS No. 19819-95-5

2-(2-Chlorophenyl)ethanol

Cat. No. B108356
CAS RN: 19819-95-5
M. Wt: 156.61 g/mol
InChI Key: IWNHTCBFRSCBQK-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)ethanol is a chiral alcohol that serves as a key intermediate in the synthesis of various pharmaceutical compounds. It is particularly significant in the production of chemotherapeutic drugs, such as polo-like kinase 1 inhibitors, and beta 3-adrenergic receptor agonists, which have applications in treating conditions like asthma and obesity . The compound has also been studied as a metabolite in the metabolism of DDT .

Synthesis Analysis

The synthesis of (S)-1-(2-chlorophenyl)ethanol has been achieved through biocatalytic processes using Escherichia coli cells expressing genes for specific reductases. These processes have been optimized for substrate supply and product removal, leading to high yields and optical purity . Additionally, the use of Alternaria alternata in submerged culture has been shown to be effective for the asymmetric reduction of 2-chloroacetophenone to (S)-1-(2-chlorophenyl)ethanol . For the R-enantiomer, methods involving Lipozyme TL IM-catalyzed resolution and the use of permeabilized whole cells of Candida ontarioensis have been developed .

Molecular Structure Analysis

The molecular structure of 2-(2-chlorophenyl)ethanol consists of a phenyl ring substituted with a chlorine atom and an ethanol group. The presence of the chiral center at the carbon bearing the hydroxyl group allows for the existence of enantiomers, which are crucial for the compound's application in enantioselective syntheses .

Chemical Reactions Analysis

2-(2-Chlorophenyl)ethanol undergoes various chemical reactions, including oxidation and reduction. For instance, the metabolite 2,2-bis(p-chlorophenyl)ethanol can be oxidized by alcohol dehydrogenase to form an acetaldehyde derivative . The compound's reactivity is also exploited in biocatalytic processes where specific enzymes catalyze the reduction of corresponding ketones to produce the chiral alcohol .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-chlorophenyl)ethanol, such as solubility, melting point, and boiling point, are influenced by its molecular structure. The presence of the chlorine substituent affects its reactivity and interactions with other molecules. The compound's toxicity to enzymes and cells has been noted, necessitating careful handling and process design in its synthesis . The high optical purity and yield achieved in its production are indicative of the compound's stability under optimized conditions .

Scientific Research Applications

  • Precursor to Ethylene Oxide : 2-Chloroethanol, a related compound, was once produced on a large scale as a precursor to ethylene oxide . This application involves treating ethylene with hypochlorous acid .

  • Pharmaceutical Applications : Indole derivatives, which can potentially include “2-(2-Chlorophenyl)ethanol”, have been found in many important synthetic drug molecules . These compounds have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

  • Production of Ethylene Oxide : 2-Chloroethanol, a related compound, was once produced on a large scale as a precursor to ethylene oxide . This application involves treating ethylene with hypochlorous acid .

  • Production of Pharmaceuticals, Biocides, and Plasticizers : 2-Chloroethanol is used in the production of pharmaceuticals, biocides, and plasticizers . Many of these applications entail its use in installing 2-hydroxyethyl groups .

  • Antiviral Activity : Certain indole derivatives, which can potentially include “2-(2-Chlorophenyl)ethanol”, have been reported as antiviral agents . For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

  • Anti-inflammatory Activity : Some indole derivatives have shown anti-inflammatory activity . Among the tested compounds, compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine showed significant inflammation inhibition .

Safety And Hazards

2-(2-Chlorophenyl)ethanol may cause skin irritation and serious eye irritation . It should not be released into the environment .

properties

IUPAC Name

2-(2-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNHTCBFRSCBQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173540
Record name o-Chlorophenethylic alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)ethanol

CAS RN

19819-95-5
Record name 2-Chlorobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19819-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Chlorophenethylic alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019819955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Chlorophenethylic alcohol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-chlorophenethylic alcohol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-(2-Chlorophenyl)ethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
J Zhu, BA Price, SX Zhao, PM Skonezny - Tetrahedron Letters, 2000 - Elsevier
Copper(I)-catalyzed intramolecular cyclization reaction of 2-(2′-chlorophenyl)ethanol to give 2,3-dihydrobenzofuran - ScienceDirect Skip to main contentSkip to article Elsevier logo …
Number of citations: 53 www.sciencedirect.com
A Saeed, A Mumtaz - Chinese Journal of Chemistry, 2008 - Wiley Online Library
Solventless one‐pot synthesis of some new (±)‐1‐aryl‐5‐chloroisochromans by cyclocondensation of 2‐(2‐chlorophenyl)ethanol with aromatic aldehydes via an acid catalyzed oxa‐…
Number of citations: 5 onlinelibrary.wiley.com
S Nandi, N Akkina, BNR Gona, BV Rao, PD Sanasi - chemistry-journal.org
A detail study was undertaken to investigate origin of Lorcaserin drug substance related impurities. Theseimpurities were synthetically prepared and characterized by IR, NMR and Mass…
Number of citations: 0 chemistry-journal.org
RN Rao, K Ramakrishna, B Sravan… - … of pharmaceutical and …, 2013 - Elsevier
A stability indicating reversed phase HPLC method was developed and validated for determination of process related impurities and forced degradants of carisbamate (CRS) in bulk …
Number of citations: 7 www.sciencedirect.com
JL Woodhead - 1974 - mro.massey.ac.nz
The primary kinetic isotope effects for the base-catalysed E2 elimination from a series of substituted 2-phenethyl bromides and 2-phenethyldimethylsulphonium bromides in dimethyl …
Number of citations: 2 mro.massey.ac.nz
CJ Wu, P Peng, LT Xia, X Liu, CX Yu… - Pharmaceutical …, 2023 - thieme-connect.com
Tulobuterol is a selective β2-adrenoceptor agonist and has been widely utilized as a therapeutic agent for the treatment of asthma. Synthesis of tulobuterol has achieved many important …
Number of citations: 0 www.thieme-connect.com
RA Glennon, JJ Salley Jr, OS Steinsland… - Journal of Medicinal …, 1981 - ACS Publications
Several alkylpiperazines, monocyclic subfragmentsof known tricyclic neuroleptic agents, were evaluated as dopamine antagonists in the isolated rabbit ear artery preparation. …
Number of citations: 22 pubs.acs.org
M Rao, M Yang, D Kuehner, J Grosso… - … process research & …, 2003 - ACS Publications
A two-step telescoped synthesis of 4-vinyl-2,3-dihydrobenzofuran (2) was demonstrated using imidate ester chemistry and phase-transfer catalysis. Treatment of 2,3-bis(2-hydroxyethyl)…
Number of citations: 19 pubs.acs.org
PJ Barrett - 1970 - macsphere.mcmaster.ca
AUTHOR: Paul J. Barrett, B. Sc.(McMaster University) SUPERVI $ OR: Dr. AN Bourns NUMBER OF PAGES: xi, 126 SCOPE AND CONTENTS: The Hammett rho and the hydrogen …
Number of citations: 0 macsphere.mcmaster.ca
T Miki, M Kori, A Fujishima, H Mabuchi… - Bioorganic & medicinal …, 2002 - Elsevier
A variety of fused heterocyclic compounds (2–11) were synthesized as a modification of the lead compound 1a and evaluated for their inhibition of squalene synthase. 4,1-…
Number of citations: 79 www.sciencedirect.com

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